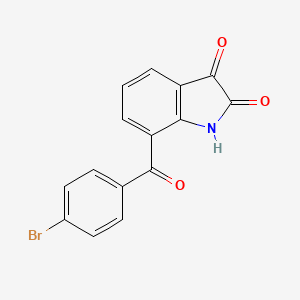
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide is a complex organic compound with a molecular formula of C20H25NO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzene Ring: This step involves the formation of the benzene ring structure, which is a common starting point for many organic syntheses.
Introduction of Functional Groups: Functional groups such as methoxy and methyl groups are introduced through various chemical reactions, including alkylation and methylation.
Amidation Reaction: The final step involves the formation of the amide bond, which is achieved through an amidation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine (2E)-2-Butenedioate
Uniqueness
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1391052-19-9 |
|---|---|
Molekularformel |
C20H25NO2 |
Molekulargewicht |
311.425 |
IUPAC-Name |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
RVLZASYGBPIYCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)


![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

